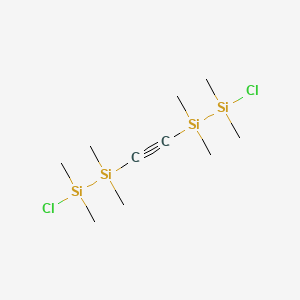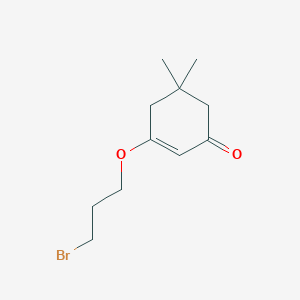
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a bromopropoxy group attached to a dimethylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-bromopropanol with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of imidazole as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid.
Scientific Research Applications
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-(2-Bromoethoxy)phenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-(4-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-(5-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
Uniqueness
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of a dimethylcyclohexene ring and a bromopropoxy group. These features confer distinct reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
87875-54-5 |
|---|---|
Molecular Formula |
C11H17BrO2 |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
3-(3-bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17BrO2/c1-11(2)7-9(13)6-10(8-11)14-5-3-4-12/h6H,3-5,7-8H2,1-2H3 |
InChI Key |
HAAFBNVWCLFAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)OCCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


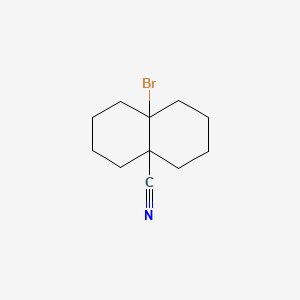
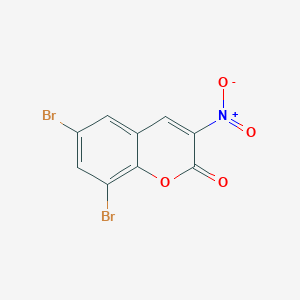
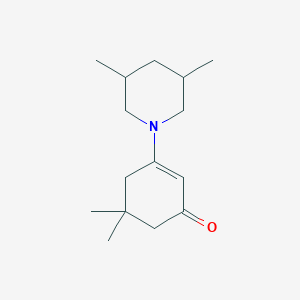
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

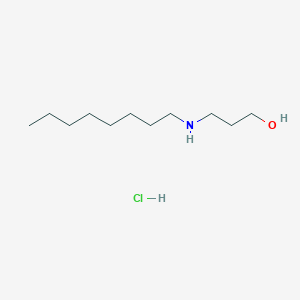
![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
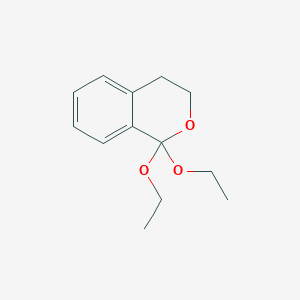
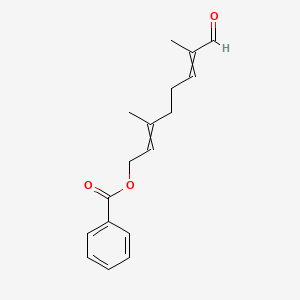
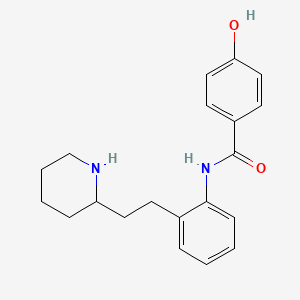
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
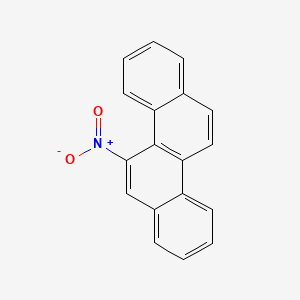
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
